(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

Catalog No.
S680877
CAS No.
126456-43-7
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

CAS Number

126456-43-7

Product Name

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

IUPAC Name

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1

InChI Key

LOPKSXMQWBYUOI-BDAKNGLRSA-N

SMILES

C1C(C(C2=CC=CC=C21)N)O

Synonyms

(1S-cis)-1-Amino-2,3-dihydro-1H-inden-2-ol; (-)-cis-1-Aminoindan-2-ol; (1S)-Amino-(2R)-indanol; (1S,2R)-(-)-1-Amino-2-indanol; (1S,2R)-1-Amino-2,3-dihydro-1-inden-2-ol; (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol; (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N)O

HIV Protease Inhibitor Precursor:

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a crucial component of indinavir, a potent human immunodeficiency virus (HIV) protease inhibitor. Indinavir works by binding to the HIV protease enzyme, preventing it from cleaving viral proteins essential for viral replication. This effectively inhibits HIV replication and slows disease progression in individuals infected with HIV.

Chiral Ligand in Asymmetric Synthesis:

Due to its chirality, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol serves as a valuable chiral ligand in asymmetric synthesis. Chiral ligands are molecules that can influence the stereochemistry of a reaction, favoring the formation of one enantiomer over another []. This property makes (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol useful in the synthesis of various optically active compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

This compound is a key component of indinavir, a potent human immunodeficiency virus (HIV) protease inhibitor (1: ). Indinavir works by binding to the HIV protease enzyme, preventing it from cleaving viral proteins essential for viral replication [1].

The (1S,2R) stereoisomer is the active form of the molecule, and its development marked a significant advancement in HIV treatment [1].

Beyond its role in indinavir, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is also valued as a chiral ligand in asymmetric synthesis, allowing for the creation of enantiopure molecules (6).


Molecular Structure Analysis

The molecule possesses a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered cyclopentane ring, forming the indane core. A hydroxyl group (OH) is attached at the second carbon (C2) of the indane ring, and an amino group (NH2) is positioned at the first carbon (C1) with the (S) configuration. The presence of the hydroxyl group on the same side of the molecule as the amino group defines the "cis" configuration (1, 2: , ).

This specific configuration is crucial for the molecule's biological activity and its ability to act as a chiral ligand in asymmetric synthesis [1, 6].


Chemical Reactions Analysis

Synthesis

The synthesis of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of a suitable indanone precursor using a chiral catalyst (7).

The specific reaction scheme will depend on the chosen starting material and catalyst system.

Decomposition

Physical and Chemical Properties

  • Molecular Formula: C₉H₁₁NO
  • Molecular Weight: 149.19 g/mol 4:
  • Melting Point: 117-121 °C 4:
  • Solubility: Soluble in organic solvents such as methanol, ethanol, and dichloromethane 1:
  • Stability: Relatively stable under ambient conditions 1

XLogP3

0.2

Appearance

Powder

UNII

LU3GK925A8

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

126456-43-7
7480-35-5

Wikipedia

Cis-(-)-1-amino-2-indanol

Dates

Modify: 2023-08-15

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